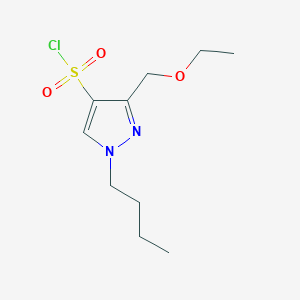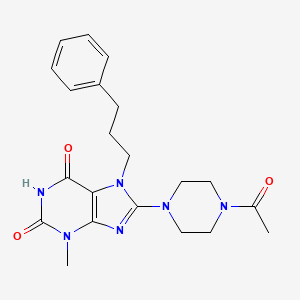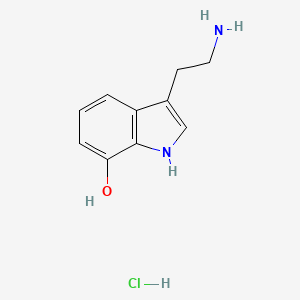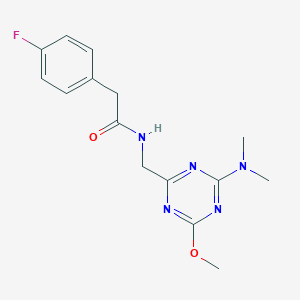
7-Bromochroman-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromochroman-3-amine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a derivative of chroman, a bicyclic organic compound, and features a bromine atom at the 7th position and an amine group at the 3rd position of the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-3-amine typically involves the bromination of chroman followed by amination. One common method includes the following steps:
Bromination: Chroman is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 7th position.
Amination: The brominated chroman is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, under suitable conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromochroman-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols are employed under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
7-Bromochroman-3-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromochroman-3-amine involves its interaction with various molecular targets, depending on the specific application. For instance, in biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary widely based on the context of its use.
Comparison with Similar Compounds
6-Bromochroman-3-amine: Similar structure but with the bromine atom at the 6th position.
7-Bromochroman-4-amine: Bromine at the 7th position but with the amine group at the 4th position.
Chromone-derived aminophosphonates: These compounds share the chroman backbone but have different functional groups.
Uniqueness: 7-Bromochroman-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWOCORUAEMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)


![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![2-{2-[(BENZENESULFONYL)IMINO]-3-(3-METHOXYPROPYL)-4-OXO-1,3-THIAZOLIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2525109.png)


![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![N-[(3-ethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2525115.png)
![tert-butyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2525116.png)
![2-(4-ETHOXYPHENYL)-9-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2525117.png)

